molecular formula C11H14BrNO4S B7556114 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid

3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid

Cat. No. B7556114
M. Wt: 336.20 g/mol
InChI Key: GVPPFFKHYWYXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid is a synthetic compound that belongs to the class of sulfonamide derivatives. It is commonly used in scientific research for its various biological and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid involves the binding of the compound to the active site of carbonic anhydrase. This binding inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This mechanism has been found to be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid are primarily related to its inhibition of carbonic anhydrase. This inhibition results in a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This can lead to a decrease in intraocular pressure in the eye, which is useful in the treatment of glaucoma. It can also lead to an increase in the acidity of the tumor microenvironment, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid in lab experiments include its high purity, stability, and specificity for carbonic anhydrase inhibition. However, its limitations include its relatively high cost and the potential for off-target effects.

Future Directions

There are several future directions for the use of 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid in scientific research. These include the development of more potent and selective carbonic anhydrase inhibitors, the investigation of the compound's effects on other physiological processes, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid involves the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with 2-methylalanine in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid has been extensively used in scientific research for its various biological and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been found to be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-[(5-bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7-3-4-9(12)5-10(7)18(16,17)13-6-8(2)11(14)15/h3-5,8,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPPFFKHYWYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid

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